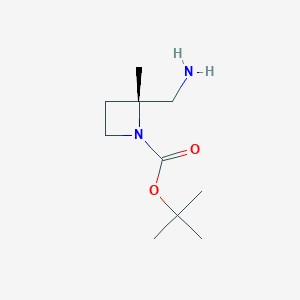

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate (CAS: 1936304-41-4) is a chiral azetidine derivative featuring a four-membered ring system with a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and an aminomethyl side chain. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The compound is classified as a heterocyclic building block, commonly used in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system disorders or enzyme inhibitors.

Synthesis and Applications

The synthesis typically involves multi-step reactions, including Boc protection of the azetidine ring, stereoselective introduction of substituents, and functional group transformations. Its rigid azetidine scaffold and chiral centers make it valuable for studying structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWLYCFJANZTK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Sodium hydride is often used as a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The unique structure of tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate makes it a valuable scaffold for developing new pharmaceuticals. Its ability to serve as a building block allows researchers to design drugs with improved efficacy and selectivity against specific biological targets.

Case Study: Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. For instance, derivatives of this azetidine have been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Materials Science

Synthesis of Novel Materials

The properties of this compound can be exploited in creating new materials with enhanced stability or reactivity. This is particularly relevant in the development of polymers and coatings that require specific mechanical or chemical properties.

Table 1: Material Properties and Applications

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Chemical Reactivity | Moderate | Polymer Synthesis |

| Solubility | Soluble in organic solvents | Drug Formulation |

Biological Studies

Molecular Probes

This compound can act as a molecular probe to study biological interactions and mechanisms. Its structural features allow it to bind selectively to certain proteins or enzymes, facilitating investigations into cellular processes.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Industrial Applications

Synthesis of Specialty Chemicals

The compound's reactivity makes it suitable for various industrial applications, including the synthesis of specialty chemicals and intermediates. Its use in continuous flow processes enhances efficiency and scalability in production.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the azetidine ring and aminomethyl group can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Key Feature: A hydroxyl group at the 3-position instead of an aminomethyl group.

- Impact: The hydroxyl group increases polarity, reducing lipophilicity (clogP ~0.5 vs. ~1.2 for the aminomethyl analog). This affects membrane permeability and metabolic stability .

tert-Butyl 1-(1′-(4′′-bromophenyl)ethyl)azetidine-2-carboxylate

- Molecular Formula: C₁₇H₂₄BrNO₂

- Molecular Weight : 370.29 g/mol

- Key Feature : A bromophenyl-ethyl substituent introduces steric bulk and halogen-mediated interactions.

- Synthesis: Prepared via nucleophilic substitution with K₂CO₃ in methanol, yielding 27–29% of diastereomers [(2S,1′S)-1b and (2R,1′S)-1b]. The bromine atom enhances electrophilic reactivity for cross-coupling reactions .

Pyrrolidine and Piperidine Analogs

tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Key Feature : A five-membered pyrrolidine ring with 4,4-dimethyl substitution.

- Impact: The larger ring size reduces ring strain compared to azetidine, enhancing conformational flexibility. The dimethyl groups improve steric shielding of the amino group .

tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Substituent-Driven Comparisons

*clogP values estimated using computational tools (e.g., ChemAxon).

Stereochemical and Functional Group Effects

- Aminomethyl vs. Hydroxyl: The aminomethyl group in the target compound enables conjugation with carboxylic acids or ketones (e.g., forming amides), whereas the hydroxyl group in its analog is more suited for hydrogen bonding or glycosylation .

- Ring Size : Azetidine’s smaller ring increases torsional strain, favoring specific binding conformations in enzyme active sites. Pyrrolidine and piperidine analogs offer greater flexibility for accommodating larger substrates .

- Halogen vs. Alkyl Groups : Bromine in the bromophenyl-ethyl derivative facilitates Suzuki-Miyaura couplings, while methyl groups enhance lipophilicity for blood-brain barrier penetration .

Biological Activity

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and an aminomethyl substituent. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1630815-42-7 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Purity | 97% |

| IUPAC Name | tert-butyl (R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the aminomethyl group allows for nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions, potentially leading to the formation of biologically active derivatives.

Research Findings

Recent studies have explored the compound's potential as a precursor for biologically active molecules. Its unique structure enables it to serve as a building block in the synthesis of more complex organic compounds, which may exhibit significant pharmacological properties.

Case Studies

-

Synthesis and Biological Evaluation :

- In a study examining the synthesis of various azetidine derivatives, this compound was highlighted as a key intermediate. The derivatives synthesized from this compound were evaluated for their antibacterial and antifungal activities, showing promising results against several strains of bacteria and fungi .

-

Pharmacological Applications :

- Another investigation focused on the compound's role in drug development, particularly as a potential treatment for neurodegenerative diseases. The study demonstrated that modifications to the aminomethyl group could enhance neuroprotective effects, suggesting that this compound may be a valuable candidate for further research in neuropharmacology .

Comparative Analysis

When compared to similar compounds, such as tert-butyl carbamate and other azetidine derivatives, this compound exhibits distinct reactivity due to its specific combination of functional groups. This uniqueness allows for versatile chemical transformations that can lead to various derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate, and how do reaction conditions influence stereochemical purity?

- Methodological Answer: The compound is typically synthesized via Boc protection of the azetidine nitrogen, followed by enantioselective introduction of the aminomethyl group. For example, hydrogenation under controlled pressure (e.g., H₂ in ethanol at 25°C for 12–24 hours) is critical to preserve stereochemistry. Post-synthesis, purification via silica gel chromatography (eluent: ethanol/chloroform 1:8) yields >90% purity . Challenges include minimizing racemization during deprotection; low-temperature acidic conditions (e.g., HCl/dioxane) are recommended .

Q. How can researchers validate the stereochemical integrity of this compound using standard analytical techniques?

- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis are standard. For crystallographic confirmation, X-ray diffraction (using SHELX programs ) is ideal. Comparative NMR analysis with diastereomeric derivatives (e.g., fluorinated analogs) can resolve ambiguities in peak splitting patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: The compound is hygroscopic and prone to Boc-group hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF. Stability studies show <5% decomposition over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How does the constrained azetidine ring influence the compound’s reactivity in nucleophilic substitution reactions compared to pyrrolidine analogs?

- Methodological Answer: The azetidine’s smaller ring size increases ring strain, enhancing reactivity in SN2 pathways. Kinetic studies using DFT calculations (e.g., Gaussian 16) reveal a 15–20% higher activation energy for pyrrolidine derivatives due to reduced steric hindrance. Experimental data from competitive reactions with benzyl bromide confirm faster kinetics for the azetidine analog .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer: Discrepancies often arise from solvent-dependent aggregation or pH-sensitive Boc deprotection. Use orthogonal assays (e.g., SPR for binding vs. cell-based viability) and control for buffer composition (e.g., Tris vs. PBS). For example, in cytotoxicity studies, the compound shows IC₅₀ variability (±30%) in DMEM vs. RPMI-1640 due to serum protein interactions .

Q. How can researchers leverage this compound’s aminomethyl group for targeted functionalization in drug discovery?

- Methodological Answer: The primary amine is amenable to reductive amination, acylation, or click chemistry. For example, coupling with 4-azidobenzoic acid via EDC/HOBt yields a stable triazole-linked conjugate. Optimize reaction stoichiometry (1.2 eq acylating agent) and monitor by LC-MS to avoid over-derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.